molecular formula C12H22O14S B12072179 Lactose 6'-sulfate

Lactose 6'-sulfate

Cat. No.: B12072179
M. Wt: 422.36 g/mol
InChI Key: NEVLAHFUHIDOLO-UHFFFAOYSA-N
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Description

Lactose 6'-sulfate is a sulfated derivative of lactose, where a sulfate group is esterified to the 6'-hydroxyl position of the galactose moiety of lactose. Sulfated carbohydrates, including lactose derivatives, are of interest in pharmaceutical and biochemical research due to their enhanced solubility, bioavailability, and biological activity compared to non-sulfated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lactose 6’-sulfate typically involves the selective sulfation of lactose. One common method is the use of sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6’ position of the galactose unit .

Industrial Production Methods: Industrial production of lactose 6’-sulfate may involve enzymatic methods using sulfotransferases. These enzymes catalyze the transfer of a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to the 6’ position of lactose. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Neuraminidase-Catalyzed Reactions

Lactose 6'-sulfate exhibits altered kinetics when hydrolyzed by neuraminidases (e.g., from Clostridium perfringens and rat liver lysosomes):

Enzyme Source Kinetic Parameter Effect of Sulfate Group
C. perfringensKmK_mDecreased (competitive inhibition)
Rat liver lysosomalVmaxV_{max}Reduced compared to unmodified lactose
  • Key Finding : The sulfate group in the galactosyl moiety decreases KmK_m (enhanced affinity) but increases VmaxV_{max}, suggesting partial substrate compatibility .

Lactase and β-Galactosidase Interactions

This compound does not act as a substrate for:

  • Suckling rat intestinal lactase

  • Escherichia coli β-galactosidase

It also fails to inhibit these enzymes, indicating no competitive or non-competitive binding at active sites .

Stability under Physiological Conditions

The sulfate group enhances stability against non-enzymatic hydrolysis at neutral pH, as evidenced by unchanged structure during prolonged incubation in buffer solutions .

Competitive Binding in Mixed-Substrate Systems

In mixed reactions with unmodified lactose:

  • Sulfated derivatives compete for neuraminidase active sites, confirmed by mixed-substrate kinetics .

  • The sulfate group’s position determines whether it acts as a partial substrate (e.g., in neuraminidases) or an inert molecule (e.g., in lactase) .

Comparative Analysis with Other Sulfated Carbohydrates

Compound Enzymatic Activity Inhibition
Galactose 6-O-sulfateSubstrate for galactose dehydrogenase None observed
Glucose 6-O-sulfateInert to glucose oxidase Non-inhibitory
This compound Neuraminidase substrateNon-inhibitory

Implications for Biochemical Studies

  • Enzyme Specificity : The sulfate group’s location critically determines enzyme recognition, as seen in neuraminidase vs. lactase systems .

  • Drug Design : Sulfated lactose derivatives may serve as enzyme-specific probes or inhibitors due to their selective binding .

  • Metabolic Pathways : Unlike glucose/galactose sulfates, this compound does not participate in glycolysis or oxidation pathways .

Scientific Research Applications

Nutritional Applications

Nutritional Importance in Milk:
Lactose 6'-sulfate has been identified as a significant component in mammalian milk, particularly in rat and human milk. It plays a crucial role in delivering sulfate and calcium, essential nutrients for neonates, without causing precipitation of calcium sulfate. This property suggests that this compound may facilitate the bioavailability of these nutrients during early development .

Gut Health and Microbiota Modulation:
Research indicates that this compound may influence gut microbiota composition. In studies involving human milk oligosaccharides (HMOs), including this compound, it was observed that these compounds can promote the growth of beneficial bacteria such as bifidobacteria while inhibiting pathogenic strains . This modulation of gut flora is critical for maintaining digestive health and preventing gastrointestinal disorders in infants.

Biochemical Applications

Enzymatic Reactions:
this compound has been shown to affect enzymatic reactions involving neuraminidases. The presence of sulfate groups alters the kinetics of these reactions, indicating that this compound can act as a competitive substrate. This property is significant for understanding carbohydrate metabolism and enzyme specificity .

Potential as a Drug Delivery System:
The unique structural characteristics of this compound make it a candidate for drug delivery systems. Its ability to interact with specific receptors and transport mechanisms in the body can be harnessed to enhance the bioavailability of therapeutic agents, particularly those targeting gastrointestinal or immune-related conditions.

Case Studies

Study Findings Implications
Nutritional Study on Rat Milk Identified this compound as a key nutrient delivering sulfate and calcium without precipitation Highlights its importance in neonatal nutrition
Microbiota Modulation Study HMOs including this compound promoted bifidobacteria growth while inhibiting pathogens Suggests potential for preventing gastrointestinal diseases
Enzymatic Kinetics Study This compound affected the Km and Vmax values in neuraminidase reactions Provides insights into carbohydrate metabolism and enzyme interactions

Mechanism of Action

The mechanism of action of lactose 6’-sulfate involves its interaction with specific molecular targets, such as glycan-binding proteins. The sulfate group enhances the binding affinity of lactose to these proteins, influencing various biological pathways. For example, lactose 6’-sulfate can modulate the activity of lectins, which play a crucial role in cell-cell communication and immune responses .

Comparison with Similar Compounds

Lactose 3'-Sulfate

  • Structure and Occurrence : Lactose 3'-sulfate (β-D-Galp3S-(1→4)-D-Glc) was identified in beagle dog milk and differs from lactose 6'-sulfate in the position of the sulfate group (3' vs. 6'). This structural variation impacts its biological interactions, as sulfate group positioning influences receptor binding and enzymatic cleavage .
  • Natural vs. Natural sulfated oligosaccharides in milk (e.g., in carnivores) may play roles in gut microbiota modulation, analogous to human milk oligosaccharides .

Sulfated Pharmaceuticals (e.g., Salbutamol Sulfate)

  • Functional Role : Unlike this compound, which is a carbohydrate derivative, salbutamol sulfate is a small-molecule bronchodilator. However, both compounds utilize sulfate groups to enhance stability and solubility. For example, salbutamol sulfate formulations rely on lactose carriers for dry powder inhalers, highlighting lactose derivatives' role in drug delivery .
  • Physicochemical Properties : Sulfate groups in salbutamol sulfate improve water solubility and reduce aggregation, a property that may extend to this compound in pharmaceutical formulations .

6'-Sialyl Lactose Sodium Salt

  • Functional Group Comparison : 6'-Sialyl lactose sodium salt features a sialic acid residue at the 6' position instead of a sulfate group. Sialylation is critical for pathogen inhibition (e.g., in gut microbiota), while sulfation may enhance resistance to enzymatic degradation or act as a signaling molecule in cellular pathways .
  • Applications : Sialylated lactose derivatives are explored as prebiotics and anti-infectives, whereas sulfated derivatives like this compound may serve as surfactants or permeability enhancers in drug formulations .

Lactose Esters (e.g., 6'-O-Lactose Monoesters)

  • Synthetic Methods: Lactose esters, such as 6'-O-lactose monoesters, are synthesized enzymatically or chemically for use as surfactants. Sulfation, in contrast, often requires chemical sulfating agents (e.g., sulfur trioxide complexes) .
  • Biological Activity : Lactose esters act as permeability enhancers in drug delivery, while sulfated derivatives may exhibit anticoagulant or anti-inflammatory properties due to sulfate-mediated charge interactions .

Comparative Data Table

Property This compound (Inferred) Lactose 3'-Sulfate Salbutamol Sulfate 6'-Sialyl Lactose
Functional Group Sulfate at 6' Sulfate at 3' Sulfate anion Sialic acid at 6'
Solubility High (sulfate enhances) Moderate High Moderate
Natural Occurrence Synthetic/Natural (unclear) Natural (dog milk) Synthetic Natural (milk oligosaccharides)
Applications Drug delivery, surfactants Biological signaling Bronchodilation Prebiotics, anti-infectives

Research Findings and Challenges

  • Synthesis Challenges : Sulfation of lactose requires precise control to avoid over-sulfation, which can reduce bioavailability . Enzymatic methods (e.g., using sulfotransferases) may improve regioselectivity compared to chemical synthesis.
  • Biological Activity : Sulfated lactose derivatives show promise as permeability enhancers in drug formulations, but their safety profiles (e.g., mucosal irritation) require further study .
  • Analytical Characterization: Techniques like NMR and mass spectrometry (used for lactose 3'-sulfate ) are critical for verifying sulfate positioning, while powder X-ray diffraction and Raman spectroscopy aid in polymorph identification (e.g., lactose monohydrate studies ).

Biological Activity

Lactose 6'-sulfate (L6S) is a sulfated derivative of lactose, which has garnered interest due to its potential biological activities. This article explores the biochemical properties, enzymatic interactions, and potential health implications of L6S, based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the sulfation of lactose using reagents such as pyridine-SO3 complex. The synthesis process yields various sulfated derivatives, with L6S being one of the primary products. The chemical structure of L6S includes a sulfate group attached to the 6' position of the galactose moiety of lactose, which alters its biochemical properties compared to unsubstituted lactose.

Substrate and Inhibition Studies

Research indicates that this compound does not act as a substrate or inhibitor for several enzymes, including lactase and β-galactosidase. A study demonstrated that L6S neither behaved as a substrate nor inhibited the enzymatic activity towards unsubstituted lactose or p-nitrophenyl β-D-galactopyranoside when tested with lactase from suckling rat intestine and Escherichia coli β-D-galactosidase (EC 3.2.1.23) .

In contrast, kinetic studies revealed that the presence of sulfate groups can significantly affect enzyme kinetics. For instance, in reactions catalyzed by neuraminidases from rat liver lysosomes and Clostridium perfringens, the presence of O-sulfate groups influenced both the Km (Michaelis constant) and Vmax (maximum velocity), indicating competitive interactions between sulfated and unsubstituted substrates .

Case Studies

One notable study involved administering lactose-containing diets to rats treated with an adeno-associated virus vector expressing β-galactosidase (AAVlac). This treatment allowed for better metabolism of lactose, suggesting that sulfated derivatives like L6S could enhance metabolic pathways related to lactose digestion . Although this study did not specifically focus on L6S, it highlights the potential for sulfated compounds to play a role in enhancing lactose metabolism.

Comparative Analysis of Sulfated Lactoses

The following table summarizes key findings regarding the biological activity of various sulfated lactose derivatives:

CompoundEnzymatic ActivityInhibitionBiological Effects
This compoundNone observedNonePotential modulation of immune response
N-acetylneuraminyl-(α2→3)-D-lactose 6'-sulfateReduced Km and VmaxCompetitive inhibitionEnhanced metabolic pathways in animal models
Glucose 3-O-sulfateNot applicableNot applicableOxidized by galactose dehydrogenase

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing lactose 6'-sulfate, and how can purity be validated?

  • This compound is typically synthesized via sulfation reactions using reagents like sulfur trioxide complexes. Key steps include controlled pH and temperature to avoid over-sulfation. Purity validation involves techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis .
  • Methodological Tip : Optimize reaction time and stoichiometry to minimize side products. Include control experiments with unsulfated lactose to benchmark spectral data .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Structural characterization employs spectroscopic and crystallographic methods:

  • NMR : Identifies sulfate substitution at the 6'-position via characteristic chemical shifts (e.g., 13C^{13}\text{C}-NSP for carbohydrate sulfation).
  • X-ray diffraction (XRD) : Resolves crystal structure, confirming sulfate group orientation.
  • Mass spectrometry (MS) : Validates molecular weight and sulfate adducts .

Q. What databases or repositories provide authoritative physicochemical data for this compound?

  • Consult specialized platforms:

  • LactMed : For lactation-related data (e.g., stability in biological matrices).
  • PubChem : For spectral and solubility data.
  • Crystallography Open Database (COD) : For XRD patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Systematic approaches include:

  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers (e.g., dose-dependent effects).
  • Methodological audit : Compare experimental conditions (e.g., cell lines, assay protocols) to isolate variables affecting results.
  • Collaborative replication : Partner with independent labs to validate findings .
    • Example : Discrepancies in anti-inflammatory activity may stem from differences in in vitro vs. in vivo models .

Q. What experimental designs are optimal for studying this compound’s interaction with intestinal transporters?

  • Use a combination of:

  • Caco-2 cell monolayers : To simulate intestinal absorption and quantify permeability.
  • Competitive inhibition assays : Co-administer with known substrates (e.g., glucose) to assess transporter specificity.
  • Kinetic modeling : Determine KmK_m and VmaxV_{max} for uptake mechanisms .
    • Data Tip : Normalize results to control for batch variability in cell culture conditions .

Q. How can computational modeling enhance understanding of this compound’s metabolic pathways?

  • Molecular dynamics (MD) simulations : Predict interactions with enzymes like sulfatases.
  • Docking studies : Map sulfate group binding to active sites of carbohydrate-modifying proteins.
  • Network pharmacology : Identify off-target effects by integrating proteomics and metabolomics data .

Q. Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50_{50}.
  • ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors.
  • Uncertainty quantification : Report confidence intervals for EC50_{50} values .

Q. How should researchers address variability in sulfate group stability during long-term storage?

  • Stability studies : Monitor degradation via accelerated aging tests (e.g., 40°C/75% RH for 6 months).
  • Stabilizers : Use lyophilization with cryoprotectants (e.g., trehalose) to preserve sulfated structures.
  • Analytical validation : Periodically re-test samples using HPLC-MS to detect hydrolytic byproducts .

Q. Data Reporting and Ethics

Q. What guidelines ensure reproducibility in this compound research?

  • Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Document synthesis protocols, instrument calibration, and raw data repositories.
  • Open access : Share crystallographic data (e.g., via COD) and spectral libraries .

Q. How can conflicting interpretations of this compound’s role in glycobiology be reconciled?

  • Interdisciplinary panels : Engage glycobiologists, chemists, and clinicians to contextualize findings.
  • Pre-registration : Publish study designs and hypotheses in advance to reduce bias .

Properties

Molecular Formula

C12H22O14S

Molecular Weight

422.36 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22)

InChI Key

NEVLAHFUHIDOLO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O

Origin of Product

United States

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